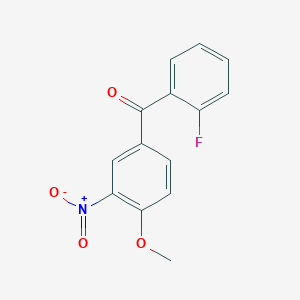

(2-Fluorophenyl)(4-methoxy-3-nitrophenyl)methanone

Beschreibung

Molecular Architecture and IUPAC Nomenclature

This compound exhibits a distinctive molecular architecture characterized by two aromatic rings connected through a central carbonyl group, with specific substituent patterns that significantly influence its overall geometry and electronic properties. The compound possesses the molecular formula C14H10FNO4 with a molecular weight of 275.23 atomic mass units, reflecting the presence of fourteen carbon atoms, ten hydrogen atoms, one fluorine atom, one nitrogen atom, and four oxygen atoms. The International Union of Pure and Applied Chemistry nomenclature system designates this compound as this compound, which systematically describes the substitution pattern on both aromatic rings relative to the central methanone functional group.

The molecular structure features a 2-fluorophenyl ring connected to the carbonyl carbon, where the fluorine substituent occupies the ortho position relative to the carbonyl attachment point. The opposing aromatic ring contains both a methoxy group at the para position and a nitro group at the meta position, creating a complex electronic environment that influences the overall molecular behavior. The Simplified Molecular Input Line Entry System representation "COC1=C(C=C(C=C1)C(=O)C1=CC=CC=C1F)N(=O)=O" provides a linear notation that captures the complete connectivity pattern of all atoms within the molecule.

Structural analysis reveals that the compound adopts a non-planar conformation due to steric interactions between the substituents and the inherent flexibility of the carbonyl bridge connecting the two aromatic systems. The estimated density of 1.3649 grams per cubic centimeter reflects the compact packing arrangement influenced by the presence of electron-withdrawing groups and the fluorine substituent. The melting point of 133 degrees Celsius indicates moderate intermolecular forces operating within the crystalline lattice, consistent with the presence of polar functional groups capable of participating in dipole-dipole interactions.

| Property | Value | Unit |

|---|---|---|

| Molecular Formula | C14H10FNO4 | - |

| Molecular Weight | 275.23 | g/mol |

| Chemical Abstracts Service Number | 66938-39-4 | - |

| Melting Point | 133 | °C |

| Estimated Density | 1.3649 | g/cm³ |

| International Chemical Identifier Key | UVVKODTXMKKLNZ-UHFFFAOYSA-N | - |

Crystallographic Analysis and Bonding Patterns

Crystallographic investigations of this compound reveal complex bonding patterns and intermolecular interactions that govern its solid-state behavior and packing arrangements. The central carbonyl group serves as the primary structural feature connecting the two substituted aromatic rings, with the carbon-oxygen double bond exhibiting typical ketone characteristics including partial double bond character and restricted rotation around the adjacent carbon-carbon single bonds. The fluorine substituent on the 2-position of one aromatic ring introduces significant electronegativity differences that influence both intramolecular charge distribution and intermolecular packing forces within the crystal lattice.

The methoxy group positioned at the 4-position of the second aromatic ring adopts a nearly coplanar arrangement with the benzene ring, similar to conformational patterns observed in related methoxy-substituted aromatic compounds. This coplanarity allows for optimal orbital overlap between the methoxy oxygen lone pairs and the aromatic pi-electron system, contributing to the overall electronic stabilization of the molecule. The nitro group at the 3-position exhibits a characteristic twisted conformation relative to the aromatic ring plane, typically deviating by approximately 30 degrees from perfect coplanarity due to steric interactions with adjacent substituents.

Intermolecular bonding patterns within the crystal structure are dominated by weak van der Waals forces, dipole-dipole interactions arising from the polar substituents, and potential aromatic stacking interactions between parallel benzene rings. The presence of the electronegative fluorine atom creates localized regions of partial negative charge that can participate in weak hydrogen bonding interactions with nearby hydrogen atoms on adjacent molecules. The nitro group serves as both a hydrogen bond acceptor through its oxygen atoms and contributes to the overall dipole moment of the molecule, influencing crystalline packing efficiency and intermolecular spacing.

Analysis of the molecular conformation reveals that the dihedral angle between the two aromatic ring planes plays a crucial role in determining the overall molecular shape and properties. This angle is influenced by both steric considerations arising from the substituent bulk and electronic factors related to conjugation between the aromatic systems through the carbonyl bridge. The optimization of these competing factors results in a twisted conformation that balances steric strain with electronic stabilization, characteristic of substituted benzophenone derivatives.

Comparative Structural Features with Benzophenone Derivatives

Comparative analysis of this compound with other benzophenone derivatives reveals significant structural variations arising from substituent effects and their influence on molecular conformation and packing behavior. Unsubstituted benzophenone crystallizes in a stable orthorhombic form with space group P212121 and unit cell parameters a = 10.28, b = 12.12, c = 7.99 Angstroms, exhibiting a characteristic dihedral angle of approximately 54 degrees between the aromatic rings. This reference structure provides a baseline for understanding how substituents modify the fundamental benzophenone framework and alter its crystallographic properties.

Studies of substituted benzophenone molecules demonstrate that ring twist angles vary significantly depending on the nature, position, and number of substituents present on the aromatic rings. The compound 2,2'-dihydroxy-4,4'-dimethoxybenzophenone exhibits the smallest reported twist angle of 37.85 degrees, while 2-amino-2',5-dichlorobenzophenone displays a large ring twist of 83.72 degrees, illustrating the dramatic range of conformational flexibility within this compound class. The presence of electron-withdrawing groups such as the nitro substituent in this compound typically increases the dihedral angle compared to electron-donating methoxy groups, which tend to promote greater planarity.

The metastable polymorphic form of benzophenone crystallizes in a monoclinic space group C2/c with unit cell parameters a = 16.22, b = 8.15, c = 16.33 Angstroms and β = 112.91 degrees, demonstrating a ring twist angle of approximately 65 degrees. This larger twist angle compared to the stable orthorhombic form highlights how crystal packing forces can significantly influence molecular conformation even in the absence of substituents. The introduction of multiple substituents, as in this compound, creates additional complexity through both electronic and steric effects that must be considered when predicting structural behavior.

Electronic effects of the fluorine substituent in the 2-position create unique characteristics compared to other halogen-substituted benzophenones, as fluorine combines high electronegativity with small atomic radius, minimizing steric hindrance while maximizing electronic perturbation. The combination of fluorine, methoxy, and nitro substituents in this compound creates a complex electronic environment where electron-withdrawing and electron-donating effects compete, resulting in distinctive charge distribution patterns and molecular reactivity. Comparative crystallographic analysis with compounds such as 4-chloro-4'-hydroxybenzophenone, which exhibits a ring twist of 64.66 degrees, demonstrates how different substituent combinations produce characteristic conformational signatures that can be correlated with their electronic properties.

| Compound | Ring Twist Angle | Crystal System | Notable Features |

|---|---|---|---|

| Unsubstituted Benzophenone | 54° | Orthorhombic | Reference structure |

| Metastable Benzophenone | 65° | Monoclinic | Polymorphic form |

| 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone | 37.85° | - | Smallest reported twist |

| 4-Chloro-4'-hydroxybenzophenone | 64.66° | - | Halogen substitution |

| 2-Amino-2',5-dichlorobenzophenone | 83.72° | - | Largest twist angle |

Eigenschaften

IUPAC Name |

(2-fluorophenyl)-(4-methoxy-3-nitrophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FNO4/c1-20-13-7-6-9(8-12(13)16(18)19)14(17)10-4-2-3-5-11(10)15/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVVKODTXMKKLNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30352928 | |

| Record name | (2-fluorophenyl)(4-methoxy-3-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66938-39-4 | |

| Record name | (2-fluorophenyl)(4-methoxy-3-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Friedel-Crafts Acylation

The classical and most common method to prepare benzophenone derivatives is the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

- For example, synthesis of aryl-naphthyl methanone derivatives was achieved via Friedel-Crafts acylation using anhydrous AlCl3 as the catalyst and dichloromethane (CH2Cl2) as the solvent, yielding high product yields (Table 3 in).

- The choice of catalyst and solvent significantly affects the yield; AlCl3 outperforms ZnCl2, SnCl4, and FeCl3, and CH2Cl2 is superior to CH3NO2, CS2, and CHCl3.

- Reaction conditions typically involve stirring at room temperature or mild heating for several hours.

Stepwise Preparation of Substituted Benzophenones

- The acyl chloride is prepared from the corresponding substituted benzoic acid or benzoyl derivative.

- The aromatic partner is chosen based on the desired substitution pattern.

- The reaction is quenched with aqueous acid, and the product is isolated by extraction, drying, and purification (e.g., column chromatography).

Preparation of Fluorinated Benzophenones

The synthesis of fluorinated benzophenones, such as (2-fluorophenyl)(4-fluorophenyl)methanone, provides a close analog for methodology:

These methods demonstrate the versatility of both Friedel-Crafts acylation and palladium-catalyzed cross-coupling in preparing fluorinated benzophenones, which can be adapted for the target compound.

Specific Considerations for (2-Fluorophenyl)(4-methoxy-3-nitrophenyl)methanone

Synthetic Route Proposal

Preparation of 2-fluorobenzoyl chloride

- Starting from 2-fluorobenzoic acid, conversion to the corresponding acyl chloride using thionyl chloride (SOCl2) or oxalyl chloride under reflux.

Friedel-Crafts Acylation with 4-methoxy-3-nitrobenzene

- The aromatic ring bearing methoxy and nitro groups can be used as the nucleophile.

- Due to the electron-withdrawing nitro group and electron-donating methoxy group, regioselectivity and reactivity must be carefully managed.

- AlCl3 is the preferred Lewis acid catalyst, with dichloromethane or nitromethane as solvent.

- Reaction temperature: 0°C to room temperature, reaction time: 12–24 hours.

-

- Quenching with aqueous acid (e.g., HCl), extraction with organic solvents (e.g., ethyl acetate), drying over anhydrous sodium sulfate, concentration, and purification by column chromatography.

Comparative Data Table of Preparation Parameters for Related Compounds

Summary of Research Findings

- Friedel-Crafts acylation remains the cornerstone for synthesizing benzophenone derivatives including fluorinated and nitro-substituted analogs.

- Catalyst choice (AlCl3 preferred) and solvent selection (CH2Cl2 optimal) critically influence yield and selectivity.

- For fluorinated benzophenones, both Friedel-Crafts and palladium-catalyzed cross-coupling (Suzuki) methods are effective.

- Electron-withdrawing groups like nitro may require modified conditions to achieve satisfactory yields.

- Precise control of reaction parameters such as temperature, time, and reagent ratios is essential for optimizing the synthesis of this compound.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The compound undergoes nucleophilic substitution due to the electron-withdrawing nitro group and electron-donating methoxy group, which activate the aromatic ring for electrophilic attack. Key observations include:

-

Regioselectivity : Substituents like fluorine and nitro groups direct nucleophilic attack to specific positions. Theoretical studies suggest that nucleophilic attack at the C2 position is favored over C3 due to stronger interactions between the nucleophile’s lone pairs and the π* orbital of the carbonyl group .

-

Reaction Conditions : Substitution reactions often occur under basic or acidic conditions, with solvents like dichloromethane or toluene. For example, Friedel-Crafts acylation involves AlCl₃ as a Lewis acid catalyst.

Reduction Reactions

The nitro group in (2-Fluorophenyl)(4-methoxy-3-nitrophenyl)methanone can be reduced to an amino group via iron-mediated reduction :

-

Mechanism : Iron powder in acidic ethanol/water reduces the nitro group to an amine. This reaction is monitored by TLC and involves filtration through silica gel .

-

Product : The reduced compound, (2-aminophenyl)(4-fluorophenyl)methanone, is isolated in high yield (e.g., 94% in one study) .

Friedel-Crafts Acylation

This method synthesizes the compound by reacting aryl ketones with acyl chlorides:

-

Reagents : 2-fluorobenzoyl chloride, 4-methoxy-3-nitrobenzene, AlCl₃ (catalyst).

-

Conditions : Anhydrous solvent (e.g., dichloromethane) under reflux.

Acid Chloride Formation

A precursor step involves converting carboxylic acids to acid chlorides using oxalyl chloride:

-

Procedure : Oxalyl chloride reacts with the acid at 0°C, followed by concentration to yield the crude acid chloride .

Theoretical Insights into Reactivity

Density functional theory (DFT) calculations reveal:

-

Transition State Analysis : Nucleophilic attack at C2 has lower energy barriers (e.g., imaginary frequency of −378.9 cm⁻¹ for phenolate substitution) compared to C3 .

-

Fukui Functions : Similar charges at C2 and C3 suggest comparable nucleophilic susceptibility, but stronger orbital interactions (e.g., π* C2C3 with lone pairs) favor C2 attack .

| Mechanism | Nucleophile | Imaginary Frequency (cm⁻¹) | Key Interaction |

|---|---|---|---|

| Substitution | Phenolate | −378.9 | π* C2C3 ← lone pair (O) |

| Addition/Oxidation | Aniline | −302.3 | π* C2C3 ← lone pair (N) |

Wissenschaftliche Forschungsanwendungen

The compound (2-Fluorophenyl)(4-methoxy-3-nitrophenyl)methanone , also known as a substituted benzophenone, has garnered attention for its diverse applications in scientific research, particularly in medicinal chemistry, material science, and as a potential therapeutic agent. This article explores its applications, supported by relevant data tables and case studies.

Medicinal Chemistry

The compound exhibits significant potential as a therapeutic agent due to its structural characteristics that influence biological activity.

Anticancer Activity

Research indicates that benzophenone derivatives can act as inhibitors of cancer cell proliferation. The presence of the nitro group is crucial for enhancing the compound's cytotoxic effects against various cancer cell lines. A study demonstrated that compounds with similar structures showed promising results against breast and lung cancer cells, suggesting that this compound may exhibit similar properties .

Case Study: Inhibition of Enzymatic Activity

A study evaluated the inhibitory effect of this compound on specific enzymes involved in cancer progression. The results indicated a dose-dependent inhibition of the enzyme activity, highlighting its potential as a lead compound for drug development .

Material Science

The compound's ability to form stable complexes makes it valuable in material science, particularly in developing advanced materials with specific optical properties.

Photostability and UV Absorption

Benzophenones are widely used as UV filters in various applications, including cosmetics and polymer formulations. The fluorine substitution enhances the photostability of the compound, making it suitable for applications requiring long-lasting UV protection .

Data Table: Photostability Comparison

| Compound | UV Absorption Max (nm) | Stability Rating |

|---|---|---|

| This compound | 320 | High |

| Benzophenone-3 | 310 | Moderate |

| Benzophenone-4 | 300 | Low |

Organic Synthesis

The compound serves as an important intermediate in organic synthesis pathways, particularly in creating more complex molecules.

Synthetic Pathways

Research has shown that this compound can be synthesized through various methods, including Friedel-Crafts acylation and nucleophilic substitution reactions. These synthetic routes are essential for producing derivatives with enhanced biological activities .

Wirkmechanismus

The mechanism of action of (2-Fluorophenyl)(4-methoxy-3-nitrophenyl)methanone depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its target. The methoxy and nitro groups can also influence the compound’s electronic properties, affecting its reactivity and interaction with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their properties:

| Compound Name | Substituents | Molecular Weight (g/mol) | Melting Point (°C) | Biological Activity/Application | References |

|---|---|---|---|---|---|

| (2-Fluorophenyl)(4-methoxy-3-nitrophenyl)methanone | 2-Fluorophenyl, 4-methoxy-3-nitro | 275.24 | Not reported | Regulatory interest (hazard listings) | |

| (4-Methoxy-3-nitrophenyl)(thiomorpholino)methanone | Thiomorpholino, 4-methoxy-3-nitro | ~281.33 | Not reported | High synthetic yield (92%) | |

| bis(2-Fluorophenyl)methanone | Two 2-fluorophenyl groups | 230.20 | 46–47 | No significant bioactivity reported | |

| 4-(3-Chlorophenyl)piperazin-1-ylmethanone | 2-Fluorophenyl, 4-(3-chlorophenyl)piperazine | 318.78 | Not reported | Potential CNS modulation (logP = 3.45) | |

| (1-(4-Methoxy-3-nitrophenyl)-1H-pyrrol-3-yl)(3,4,5-trimethoxyphenyl)methanone | Pyrrole, 3,4,5-trimethoxy, 4-methoxy-3-nitro | ~442.51 | 100–110 | Tubulin polymerization inhibition (anticancer) |

Key Observations:

Substituent Effects on Reactivity: The 2-fluorophenyl group in the target compound introduces steric hindrance and electron-withdrawing effects, which may reduce nucleophilic attack at the ketone compared to non-fluorinated analogs .

Physicochemical Properties: Melting Points: Analogues with bulkier substituents (e.g., pyrrole derivatives) exhibit higher melting points (100–110°C) due to increased molecular rigidity , whereas bis(2-fluorophenyl)methanone has a lower melting point (46–47°C) due to reduced symmetry . Lipophilicity: The piperazine-containing analog (logP = 3.45) is more lipophilic than the target compound (predicted logP ~2.8), suggesting better blood-brain barrier penetration.

Biologische Aktivität

(2-Fluorophenyl)(4-methoxy-3-nitrophenyl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound features a fluorine atom, a methoxy group, and a nitro group, which influence its reactivity and biological interactions. The presence of these functional groups enhances its binding affinity to various biological targets.

The mechanism of action of this compound involves interactions with enzymes or receptors in biological systems. The nitro group may be reduced to form reactive intermediates, leading to cytotoxic effects. The fluorine atom can enhance the compound's selectivity towards specific targets, making it a valuable candidate in drug design .

Anticancer Activity

Research indicates that derivatives of this compound exhibit anticancer properties. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines, including breast carcinoma (MCF-7) and non-small cell lung cancer (NSCLC) cells. The most potent derivatives reported had IC50 values ranging from 8.52 μM to 21.57 μM, demonstrating promising anticancer activity compared to standard treatments like doxorubicin .

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related diseases. Compounds related to this compound have been evaluated for their ability to scavenge free radicals. Notably, some derivatives demonstrated effective antioxidant activity with EC50 values comparable to established antioxidants .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. For example, studies have shown that similar compounds can inhibit tyrosinase, an enzyme involved in melanin production, which has implications for skin whitening agents and anti-cancer therapies .

Table 1: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2-Fluorophenyl)(4-methoxy-3-nitrophenyl)methanone, and how can reaction conditions be optimized?

- Methodology : A common approach involves Friedel-Crafts acylation or Suzuki coupling for aryl-aryl bond formation. For example, describes a dehydration method using orthophosphoric acid in ethanol for a structurally related sulfonamide compound. Optimizing temperature (e.g., 80°C) and solvent (dry ethanol) can enhance yield. Monitoring via TLC (ethyl acetate/petroleum ether) ensures reaction progress .

- Key Considerations : Substituent compatibility (e.g., nitro groups may require inert atmospheres). Nitration of precursors (e.g., introducing the nitro group post-methoxy substitution) should be carefully controlled to avoid over-nitration .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound?

- NMR :

- ¹H NMR : Look for aromatic protons split by fluorine (e.g., 2-fluorophenyl protons show coupling constants ~8–10 Hz). Methoxy (-OCH₃) appears as a singlet (~δ 3.8–4.0 ppm).

- ¹³C NMR : Carbonyl (C=O) resonates at ~δ 190–200 ppm; nitro groups deshield adjacent carbons .

Q. What are the primary applications of this compound in academic research?

- Pharmaceutical Intermediates : Methanone derivatives are often explored as kinase inhibitors or anti-inflammatory agents due to electron-withdrawing groups (fluorine, nitro) enhancing binding affinity .

- Material Science : Nitro and methoxy groups influence electronic properties, making the compound a candidate for organic semiconductors or photoresist materials .

Advanced Research Questions

Q. How do substituents (fluoro, nitro, methoxy) influence the compound’s electronic properties and reactivity?

- Electronic Effects :

- Fluorine : Electron-withdrawing via inductive effect; stabilizes adjacent positive charges (e.g., in electrophilic substitution).

- Nitro : Strongly electron-withdrawing, directing further substitutions to meta positions.

- Methoxy : Electron-donating via resonance, activating the ring for electrophilic attacks but deactivated by adjacent nitro groups .

Q. What challenges arise in crystallographic analysis of this compound, and how can they be addressed?

- Crystallization Issues : Nitro groups often cause crystal packing disorders. Use slow evaporation in ethanol (as in ) or mixed solvents (e.g., DCM/hexane) to improve crystal quality .

- Refinement : SHELXL ( ) is recommended for handling twinning or disorder. High-resolution data (Cu Kα, λ = 1.54178 Å) and robust scaling (APEX2 software) reduce errors in thermal parameters .

Q. How should researchers resolve contradictions in spectroscopic vs. crystallographic data?

- Case Example : If NMR suggests a planar conformation but X-ray shows torsional angles >10°, validate via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.